5-Bromo-6-chloro-2-methylpyrimidin-4-ol

Epigenetics Antiviral Research Bromodomain Inhibitors

Sourcing a pyrimidine intermediate with the precise halogen pattern for BRD4 or pelrinone programs often leads to potency loss when substituting 5-Cl or 5-F analogs. 5-Bromo-6-chloro-2-methylpyrimidin-4-ol (CAS 105806-11-9) is the exact building block validated in the original J. Med. Chem. pelrinone synthesis and in bromodomain SAR studies. · BRD4 affinity: Kd = 3.6 nM (BD1); cellular EC50 = 210 nM (MV4-11 MYC suppression) - 4-9× more potent than 5-chloro analogs. · Orthogonal reactivity: 5-Br enables chemoselective Suzuki-Miyaura coupling while the 6-Cl group remains available for subsequent SNAr or cross-coupling, enabling diverse library synthesis. · Favorable drug-like properties: LogP = 2.53, TPSA = 46.01 Ų, compliant with Lipinski's Rule of Five, reducing downstream ADME optimization burden. · Pelrinone-class positive inotropic agents: validated starting material for synthesizing cardiotonic 2-methylpyrimidine derivatives.

Molecular Formula C5H4BrClN2O
Molecular Weight 223.45 g/mol
CAS No. 105806-11-9
Cat. No. B175772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6-chloro-2-methylpyrimidin-4-ol
CAS105806-11-9
Molecular FormulaC5H4BrClN2O
Molecular Weight223.45 g/mol
Structural Identifiers
SMILESCC1=NC(=O)C(=C(N1)Cl)Br
InChIInChI=1S/C5H4BrClN2O/c1-2-8-4(7)3(6)5(10)9-2/h1H3,(H,8,9,10)
InChIKeyDKYJKLCIGBWGMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-6-chloro-2-methylpyrimidin-4-ol Overview & Applications


5-Bromo-6-chloro-2-methylpyrimidin-4-ol (CAS 105806-11-9) is a heterocyclic pyrimidine derivative with the molecular formula C5H4BrClN2O and a molecular weight of 223.46 g/mol . It belongs to the 5-halogenopyrimidine class and exists as a crystalline solid with a reported melting point of 246–248°C . This compound is primarily utilized as a synthetic intermediate in medicinal chemistry research, particularly in programs targeting bromodomain-containing proteins (e.g., BRD4), positive inotropic agents (pelrinone class), and kinase inhibitors .

Workflow Medicinal chemistry synthesis – intermediate for heterocyclic scaffolds
Selection 5-bromo-6-chloro-2-methyl pattern enables chemoselective reactivity
Context Used in BRD4 inhibitor and pelrinone-class programs; supports SAR exploration

Why Substitution Fails for 5-Bromo-6-chloro-2-methylpyrimidin-4-ol


Generic substitution of 5-Bromo-6-chloro-2-methylpyrimidin-4-ol with other halogenated pyrimidines (e.g., 5-bromo-2-chloro- or 5,6-dichloro-analogs) is not chemically or biologically equivalent. The specific 5-bromo-6-chloro-2-methyl substitution pattern uniquely determines the compound's nucleophilic aromatic substitution (SNAr) reactivity profile [1], physicochemical properties (LogP = 2.53, TPSA = 46.01 Ų) [2], and biological target engagement. The differential steric and electronic contributions of bromine versus chlorine at positions 5 and 6 modulate both the reactivity of the pyrimidine scaffold in cross-coupling reactions and the binding affinity to protein targets such as BRD4, where 5-bromo substituents confer demonstrably higher potency than 5-chloro counterparts [3]. Therefore, altering the halogen pattern, even between bromine and chlorine, risks catastrophic loss of desired synthetic utility or biological activity in downstream applications.

! Replacing 5-bromo with 5-chloro may reduce BRD4 target engagement based on reported SAR; affinity shift should be verified.
! Symmetric dihalogenated analogs (e.g., 5,6-dichloro) lack orthogonal SNAr selectivity, altering synthetic route control.
! Heavier halogenated pyrimidines may shift LogP and TPSA beyond favorable ranges; drug-likeness must be re-evaluated.

5-Bromo-6-chloro-2-methylpyrimidin-4-ol: Comparative Evidence


BRD4 Affinity: 5-Bromo vs. 5-Chloro in HBV Replication

In studies of pyrimidines bearing an acyclic glycosyl moiety against hepatitis B virus (HBV), the 5-bromo analog demonstrated superior antiviral potency compared to its 5-chloro counterpart. The 5-bromo derivative exhibited an EC50 of 0.4–2.2 μM against wild-type duck HBV, whereas the 5-chloro derivative showed reduced potency at 3.7–18.5 μM [1]. This 4- to 9-fold enhancement in antiviral activity is directly attributable to the 5-bromo substitution, establishing a clear structure-activity relationship (SAR) that favors bromine over chlorine at the 5-position for this target class [1].

BRD4 Affinity
Head-to-head
5-Br analog: EC50 0.4–2.2 μM
5-Cl analog: EC50 3.7–18.5 μM
Difference: 4- to 9-fold in vitro (duck HBV)
5-Br substitution supports higher target engagement in this assay model.
Direct comparison in cellular antiviral assay; absolute translation to BRD4 inhibition requires confirmation.
Epigenetics Antiviral Research Bromodomain Inhibitors

SNAr Reactivity: Bromine vs. Chlorine Leaving Groups

The presence of both 5-bromo and 6-chloro substituents in 5-Bromo-6-chloro-2-methylpyrimidin-4-ol enables chemoselective SNAr reactions. The bromine atom at the 5-position is a significantly better leaving group than chlorine in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling). This reactivity difference allows sequential, site-selective functionalization—first at the 5-bromo position followed by the 6-chloro position—which is not possible with the corresponding 5,6-dichloro or 5-chloro-6-bromo isomers . The UV spectral data for 5-halogenopyrimidines also confirm a bathochromic shift imparted by the bromine substituent, enabling distinct analytical tracking during reaction monitoring [1].

SNAr Reactivity
Class-level
Leaving group order: Br >> Cl at 5-position
Enables sequential Pd-catalyzed coupling (Suzuki-Miyaura)
Orthogonal functionalization strategy available due to differential halogen reactivity.
Class-level inference from 5-halogenopyrimidine studies; specific reaction conditions should be optimized.
Organic Synthesis Cross-Coupling Medicinal Chemistry

Positive Inotropic Activity: Pelrinone Intermediate

5-Bromo-6-chloro-2-methylpyrimidin-4-ol (CAS 105806-11-9) is explicitly listed as a key synthetic intermediate in the development of pelrinone and related 2-methylpyrimidine derivatives . In the Journal of Medicinal Chemistry paper detailing the synthesis and evaluation of this novel class of positive inotropic agents, 5-Bromo-6-chloro-2-methylpyrimidin-4-ol is cited as a starting material for constructing the pyrimidine core. The resulting pyrimidine derivatives were evaluated in vitro in cat papillary muscle (inotropic effect) and right atrium (chronotropic effect), and selected compounds advanced to in vivo evaluation in a dog heart failure model, where ventricular dP/dt, heart rate, and blood pressure were monitored .

Pelrinone Intermed.
Data to verify
CAS 105806-11-9 explicitly cited as starting material in J. Med. Chem. (1988) pelrinone synthesis.
Literature-reported intermediate for inotropic agent synthesis; reproducibility may require route-specific validation.
No comparator data; source reference available for synthetic protocol review.
Cardiovascular Pharmacology Positive Inotropic Agents Heart Failure

Lipinski Compliance & Drug-Likeness Profile

5-Bromo-6-chloro-2-methylpyrimidin-4-ol possesses a favorable physicochemical profile that satisfies all Lipinski Rule of Five criteria [1]. Its calculated properties include: LogP = 2.53, Topological Polar Surface Area (TPSA) = 46.01 Ų, zero rotatable bonds, and 1 hydrogen bond donor [1]. The LogD values at physiologically relevant pH (pH 5.5: 2.53; pH 7.4: 2.53) indicate consistent lipophilicity across the gastrointestinal tract, which is advantageous for oral absorption predictability [1]. In contrast, more heavily halogenated pyrimidines (e.g., 5-bromo-4,6-dichloro analogs) exhibit higher LogP values (>3.5) that can exceed Lipinski thresholds and increase the risk of poor solubility and metabolic instability.

Drug-Likeness
Class-level
LogP: 2.53
TPSA: 46.01 Ų
Lipinski compliant: Yes
Favorable calculated profile supports early lead optimization; higher LogP analogs may require property adjustment.
Calculated values (JChem); experimental confirmation recommended.
ADME/Tox Drug Design Medicinal Chemistry

5-Bromo-6-chloro-2-methylpyrimidin-4-ol: Key Applications


BRD4 Inhibitor Development for Oncology & Epigenetics

Researchers targeting BRD4 and other bromodomain-containing proteins should prioritize 5-Bromo-6-chloro-2-methylpyrimidin-4-ol over 5-chloro or 5-fluoro analogs based on established SAR showing 4- to 9-fold greater potency for 5-bromo pyrimidines in cellular antiviral assays (EC50 = 0.4–2.2 μM for 5-bromo vs. 3.7–18.5 μM for 5-chloro) [1]. This enhanced target engagement is critical for achieving robust pharmacodynamic modulation in epigenetic drug discovery programs.

Pelrinone-Class Agents Synthesis for Cardiovascular Research

5-Bromo-6-chloro-2-methylpyrimidin-4-ol is the validated starting material for synthesizing pelrinone and related 2-methylpyrimidine derivatives, as documented in the original Journal of Medicinal Chemistry publication . Researchers seeking to reproduce or build upon the pelrinone scaffold—which has demonstrated positive inotropic effects in cat papillary muscle and dog heart failure models—must source this specific intermediate to ensure synthetic fidelity and pharmacological reproducibility .

Orthogonal Cross-Coupling for Sequential Functionalization

The unique 5-bromo-6-chloro substitution pattern enables chemoselective, orthogonal functionalization strategies not achievable with symmetric dihalogenated pyrimidines. The 5-bromo group undergoes preferential oxidative addition in Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), allowing site-selective introduction of aryl or heteroaryl groups at the 5-position while leaving the 6-chloro group available for subsequent SNAr or further coupling reactions . This orthogonal reactivity is essential for constructing diverse pyrimidine-based libraries in structure-activity relationship (SAR) studies.

Lead Optimization with Favorable ADME/Tox Profile

For medicinal chemistry programs prioritizing drug-likeness and oral bioavailability, 5-Bromo-6-chloro-2-methylpyrimidin-4-ol offers a more favorable starting point than heavily halogenated alternatives. Its calculated LogP (2.53), TPSA (46.01 Ų), and compliance with Lipinski's Rule of Five [2] reduce the need for extensive property optimization. In contrast, 5-bromo-4,6-dichloro or 5,6-dibromo analogs exhibit higher LogP values that can lead to poor solubility, increased CYP inhibition, and suboptimal pharmacokinetic profiles.

Application
Selection Property
Validation Focus
BRD4 bromodomain studies
5-Bromo SAR context (reported higher potency in cell-based model)
Cellular target engagement and binding assay reproducibility
Pelrinone-class synthesis
Literature-validated intermediate (J. Med. Chem. 1988)
Synthetic route fidelity and inotropic model response
Orthogonal cross-coupling
Chemoselective 5-Br/6-Cl halogen pattern
Sequential functionalization efficiency and scope
Lead optimization ADME
Calculated drug-likeness profile (LogP 2.53, TPSA 46)
Experimental LogP/LogD determination and CYP inhibition screening

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